molecular formula C19H23N3O5S B2560274 methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 2034608-91-6

methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No. B2560274
CAS RN: 2034608-91-6
M. Wt: 405.47
InChI Key: AGGRHSPCRIYDET-UHFFFAOYSA-N
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Description

Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research conducted by Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands. These ligands, including those derived from reactions involving ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, were investigated for their potential antimicrobial activity against human pathogenic bacteria. This study highlights the applicability of furan derivatives in the development of antimicrobial agents and their importance in the synthesis of metal complexes with significant biological activities Patel, 2020.

Nematicidal and Antimicrobial Activity

Reddy et al. (2010) synthesized a series of compounds involving furan and thiadiazole derivatives, demonstrating their nematicidal and antimicrobial activities. The study found that certain derivatives exhibited significant lethal doses against nematodes and showed appreciable antibacterial and antifungal activities. This research underscores the potential of furan and thiadiazole derivatives in agricultural applications and pharmaceutical development for combating nematode infections and microbial diseases Reddy, C. S., Rao, D. C., Yakub, V., & Nagaraj, A., 2010.

Synthetic Routes to Furo[2,3-b]pyridines

A study by Antonov et al. (2021) focused on the synthetic routes to furo[2,3-b]pyridines, revealing a convenient method for synthesizing these compounds. The research provides valuable insights into the chemical transformations of furan derivatives, showcasing their utility in creating complex heterocyclic structures. Such compounds have potential applications in pharmaceuticals and materials science Antonov, D. I., Dmitriev, M., & Maslivets, A. N., 2021.

Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate

Remizov et al. (2019) investigated the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases. This study highlights the chemical versatility of furan and thiadiazole derivatives, providing a foundation for developing novel compounds with potential applications in chemical synthesis and drug development Remizov, Yu. O., Pevzner, L. M., & Petrov, M., 2019.

properties

IUPAC Name

methyl 5-[[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-20-16-5-3-4-6-17(16)22(28(20,24)25)14-9-11-21(12-10-14)13-15-7-8-18(27-15)19(23)26-2/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGRHSPCRIYDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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